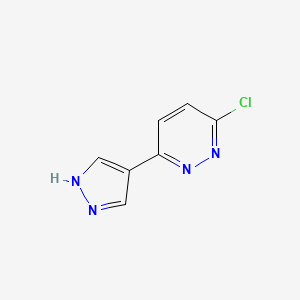

3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is a chemical compound with the linear formula C7H5ClN4 . It is almost planar with a dihedral angle between the aromatic rings of 2.82 (5)° .

Synthesis Analysis

The synthesis of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine involves the condensation of various substituted benzyl alcohols with 3-chloro-6-(3,5-dimethyl-lH-pyrazole-l-yl)pyridazine or 3-chloro-6-(lH-pyrazol-l-yl)pyridazine . These compounds are obtained from the cyclization of 3-chloro-6-hydrazinylpyridazine with acetoacetone and/or 3-dimethylamino acrolein .Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is characterized by a planar geometry with a root mean square deviation of 0.022 Å . The packing results in polymeric chains extending along the a axis .Physical And Chemical Properties Analysis

3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is a solid substance . It has a molecular weight of 180.6 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique

Photophysical and Electronic Properties

The study on the electronic and photophysical properties of ReI(CO)3Br complexes highlighted how 3-chloro-6-(1H-pyrazol-4-yl)pyridazine, among other pyrazolyl–pyridazine ligands, can modulate these properties. These complexes exhibit unique octahedral geometry, fac-isomerism, and coplanar arrangements that influence their electronic transitions and redox behavior. This research could pave the way for developing new materials with potential applications in photochemistry and photophysics (Saldías et al., 2019).

Inhibition Studies and Molecular Docking

A green synthesis approach led to novel pyrazolylpyridazine amines, derived from 3-chloro-6-(1H-pyrazol-4-yl)pyridazine, showing moderate to potent inhibitory activity against yeast α-glucosidase. These findings, supported by molecular docking studies, suggest these compounds could be explored further for their therapeutic potential, particularly in managing conditions like diabetes (Chaudhry et al., 2017).

Surface Protection and Corrosion Inhibition

Research on 3-chloro-6-(1H-pyrazol-4-yl)pyridazine derivatives for mild steel surface protection in acidic environments revealed their potential as effective corrosion inhibitors. These derivatives form a protective layer on the metal surface, inhibiting both the oxidation and reduction reactions involved in the corrosion process. This application is particularly relevant in industries where metal preservation is crucial (Olasunkanmi et al., 2018).

Synthesis of Fused Heterocyclic Compounds

3-Chloro-6-(1H-pyrazol-4-yl)pyridazine serves as a precursor in the synthesis of a variety of fused heterocyclic compounds with potential chemical and pharmacological activities. Such synthetic pathways enable the development of novel compounds that can be further explored for their therapeutic benefits, showcasing the versatility of 3-chloro-6-(1H-pyrazol-4-yl)pyridazine in medicinal chemistry (Johnston et al., 2008).

Antimicrobial and Anticancer Agents

A series of novel compounds synthesized from 3-chloro-6-(1H-pyrazol-4-yl)pyridazine demonstrated promising antimicrobial activity against various pathogenic strains and exhibited anticancer potential against colon and breast cancer cells. These findings suggest the potential of these compounds in developing new treatments for infectious diseases and cancer (Zaki et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Mécanisme D'action

Target of Action

Similar compounds have shown significant activity on kinases such as p70s6kβ

Mode of Action

It has been observed that similar compounds interact with their targets and cause changes at the molecular level . For instance, some compounds bind to their targets, forming adducts through S coordination by replacement of a halide .

Biochemical Pathways

Similar compounds have been found to interact with dna, causing changes in its structure . This interaction could potentially affect various biochemical pathways.

Result of Action

Similar compounds have shown some activity against certain types of cancer cells

Propriétés

IUPAC Name |

3-chloro-6-(1H-pyrazol-4-yl)pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-7-2-1-6(11-12-7)5-3-9-10-4-5/h1-4H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWYXCNBZRQEFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C2=CNN=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-(1H-pyrazol-4-yl)pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B580413.png)

![1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B580418.png)

![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)